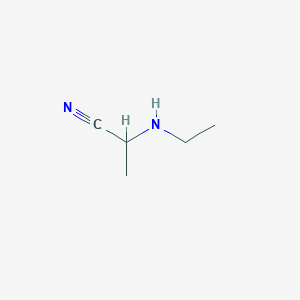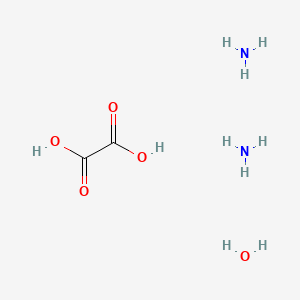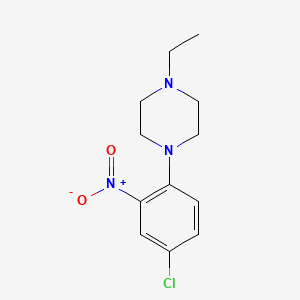
2-(Ethylamino)propanenitrile
Overview
Description
2-(Ethylamino)propanenitrile is an organic compound with the molecular formula C5H10N2 It is a nitrile derivative, characterized by the presence of a nitrile group (-CN) attached to a carbon atom that is also bonded to an ethylamino group (-NHCH2CH3)
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Ethylamino)propanenitrile can be synthesized through several methods:
Reaction of Ethylamine with Acrylonitrile: This method involves the addition of ethylamine to acrylonitrile, forming this compound.
Hydrogen Cyanide and Acetaldehyde: Another synthetic route involves the reaction of hydrogen cyanide with acetaldehyde, followed by the addition of ethylamine.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Chemical Reactions Analysis
2-(Ethylamino)propanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids under specific conditions.
Reduction: Reduction of this compound can yield primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Ethylamino)propanenitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(ethylamino)propanenitrile depends on its specific application. In chemical reactions, the nitrile group is often the reactive site, participating in various transformations such as hydrolysis, reduction, and substitution. The ethylamino group can also influence the reactivity and stability of the compound, affecting its interactions with other molecules .
Comparison with Similar Compounds
2-(Ethylamino)propanenitrile can be compared with other nitrile-containing compounds:
Propionitrile (Ethyl Cyanide): Similar in structure but lacks the ethylamino group, making it less reactive in certain contexts.
2-Aminopropanenitrile: Contains an amino group instead of an ethylamino group, leading to different reactivity and applications.
3-Methylaminopropionitrile: Another similar compound with a different substitution pattern, affecting its chemical behavior and uses.
These comparisons highlight the unique properties of this compound, particularly its reactivity and versatility in various chemical processes.
Properties
IUPAC Name |
2-(ethylamino)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c1-3-7-5(2)4-6/h5,7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVZMKCMHIWQGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl)methanamine;chloride](/img/structure/B7842093.png)
![(2S)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]propanoic acid](/img/structure/B7842102.png)

![[(Thiophen-3-ylmethyl)-amino]-acetic acid](/img/structure/B7842113.png)

![3-[2-(1-pyrrolidinyl)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B7842125.png)




![6-Acetyl-4-(2-(azepan-1-yl)-2-oxoethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B7842150.png)
![5-(2-phenoxyethyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B7842154.png)

![(2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYLBUTANOIC ACID](/img/structure/B7842162.png)
